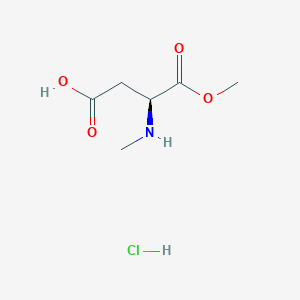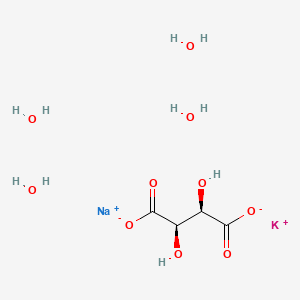
Potassium sodium tartrate tetrahydrate
Overview
Description
Potassium sodium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid first prepared (in about 1675) by an apothecary, Pierre Seignette, of La Rochelle, France . It is a ferroelectric crystal with a high piezoelectric effect and electromechanical coupling coefficient .
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium bicarbonate and potassium bitartrate in water. The solution is heated until it begins to simmer, and sodium carbonate is added until the solution stops bubbling. The solution is then filtered, and the filtrate is evaporated to reduce its volume. After several days, the resulting crystals are collected .Molecular Structure Analysis
The molecular formula of this compound is C4H12KNaO10. It contains ten oxygen atoms, twelve hydrogen atoms, four carbon atoms, one potassium atom, and one sodium atom . It is commonly found as colorless to white crystals .Chemical Reactions Analysis
This compound is known for its complexing and chelating capabilities. It forms complexes with various metal ions, allowing it to be used as a stabilizer in certain chemical reactions . It is also used as a component to prepare DNS (3,5- dinitrosalicylic acid) reagent and Fehling′s solution B, which are used in the determination of reducing sugar .Physical and Chemical Properties Analysis
This compound is a versatile compound with various properties and applications. It is highly soluble in water and exhibits piezoelectric properties, making it useful in the production of sensors and actuators . It has a pH range of 6.5 – 8.5 .Scientific Research Applications
Crystal Structure Analysis : The crystal structure of Rochelle salt has been determined using Fourier and Patterson methods. The tartrate molecule is found to lie approximately in three planes, with the planes of each half of the molecule inclined at 60° to the plane of the carbon atoms. This structural information is crucial for understanding its chemical behavior and applications (Beevers & Hughes, 1941).
Thermal Decomposition Kinetics : Kinetic analyses of potassium sodium tartrate tetrahydrate have been performed using TG/DTA measurement in N-2. Understanding its thermal behavior is important for its application in various thermal processes (Wang, 2013).
Catalytic Applications : Potassium sodium tartrate is used as an efficient catalyst in the synthesis of pyran annulated heterocyclic compounds in aqueous media. This catalytic property has applications in organic synthesis and pharmaceuticals (Hazeri et al., 2013).
Colorimetric Reagent for Sugar Determination : Addition of sodium potassium tartrate to tetrazolium blue solutions improves their efficacy as colorimetric reagents for reducing sugar determination, indicating its application in biochemical assays (Jue & Lipke, 1985).
Electrostatic Precipitation : this compound is used in experiments involving electrostatic precipitators for submicron particle filtration. This application is relevant in air pollution control and industrial processes (Lin et al., 2011).
Drug Release Property : this compound has been used in hydrothermal synthesis of hydroxyapatite for drug delivery applications, indicating its potential in pharmaceutical formulations (Yang et al., 2012).
Nonlinear Optical Material : Studies on Sodium Potassium Tartrate Tetrahydrate have shown its potential as a nonlinear optical material, which is important for laser technology and optical communication systems (Purusothaman et al., 2019).
Radiation Sensitivity : Research on the radiation sensitivity of different tartrate compounds, including this compound, has implications for dosimetry and radiation processing (Bal & Tuner, 2014).
Supercapacitor Performance : this compound has been used in the synthesis of nanoporous carbons for supercapacitors, demonstrating its application in energy storage technologies (Luo et al., 2015).
Synthesis and Characterization in Nanomaterials : Its role as a chelating ligand and template molecule in the synthesis of hierarchical nanostructures, like La2(MoO4)3, showcases its importance in nanomaterials research (Ma et al., 2014).
Mechanism of Action
Target of Action
Potassium sodium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid . It has several targets and roles in different fields:
- Medicine : It has been used medicinally as a laxative .
- Food Industry : It is an important ingredient in the food industry .
- Organic Synthesis : It is used in aqueous workups to break up emulsions, particularly for reactions in which an aluminium-based hydride reagent was used .
- Protein Crystallography : It is a common precipitant in protein crystallography .
Mode of Action
This compound interacts with its targets in various ways:
- Medicine : As a laxative, it acts by inducing watery evacuation within 2 to 6 hours of ingestion .
- Organic Synthesis : It is utilized to break up emulsion in organic synthesis .
- Protein Crystallography : It is a common precipitant, meaning it helps in the formation of protein crystals .
Biochemical Pathways
This compound affects several biochemical pathways:
- Reducing Sugars Determination : It is an ingredient of Fehling’s solution, a reagent for reducing sugars .
- Protein Concentration Measurement : It is an ingredient in the Biuret reagent which is used to measure protein concentration .
Pharmacokinetics
It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The results of this compound’s action are diverse and depend on its application:
- Medicine : It induces watery evacuation, acting as a laxative .
- Organic Synthesis : It helps break up emulsions, aiding in the separation of compounds .
- Protein Crystallography : It aids in the formation of protein crystals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, Rochelle salt is deliquescent, meaning it can absorb moisture from the environment and dissolve in it . This property can affect its stability and efficacy in various applications. Furthermore, its solubility in water suggests that its action can be influenced by the presence or absence of water in its environment.
Safety and Hazards
Future Directions
Potassium sodium tartrate tetrahydrate has been used as precursors for in situ laser-induced deposition of the catalytically active copper microstructures . It is also being investigated to understand the mechanisms producing changes in the ferroelectric properties of this compound upon irradiation .
Properties
IUPAC Name |
potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2/t1-,2-;;;;;;/m1....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRCCTKLAGPN-ZFJVMAEJSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12KNaO10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20980375 | |
| Record name | Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20980375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless crystals or white crystalline powder, Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium sodium tartrate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.77 (Air=1) | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |
CAS No. |
6381-59-5, 304-59-6 | |
| Record name | Potassium sodium tartrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20980375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt, hydrate (1:1:1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH257BPV3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70-80 °C, 90-100 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-[2-[(S)-[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen (1:1:1), (PB-7-13-12564)-](/img/structure/B7908064.png)
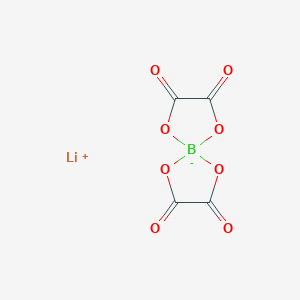


![2-[2-(4-Dibenzo[b, f][1,4]thiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol hemifumarate](/img/structure/B7908085.png)

![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)

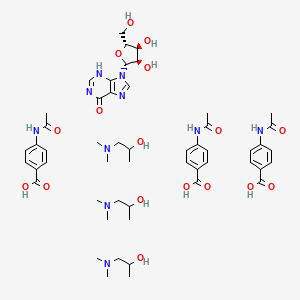
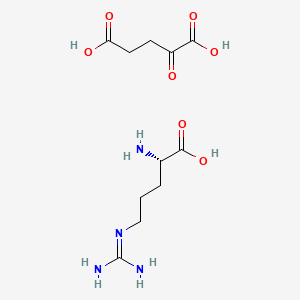

![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)
![sodium;(2S,5S,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7908148.png)
